molecular formula C14H9BrN2O2 B12338168 (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate

Cat. No.: B12338168
M. Wt: 317.14 g/mol
InChI Key: GMOOOMMKAXAULW-UHFFFAOYSA-N
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Description

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is a chemical compound with the molecular formula C14H9BrN2O2 and a molecular weight of 317.14 g/mol . This compound is of interest due to its unique structure, which combines a cyanopyridine moiety with a bromobenzoate group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with (2-cyanopyridin-4-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Reduction: Formation of aminopyridines.

    Oxidation: Formation of carboxypyridines.

Scientific Research Applications

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is primarily related to its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is unique due to the presence of both a cyanopyridine and a bromobenzoate group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

(2-cyanopyridin-4-yl)methyl 4-bromobenzoate

InChI

InChI=1S/C14H9BrN2O2/c15-12-3-1-11(2-4-12)14(18)19-9-10-5-6-17-13(7-10)8-16/h1-7H,9H2

InChI Key

GMOOOMMKAXAULW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=CC(=NC=C2)C#N)Br

Origin of Product

United States

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